molecular formula C16H12FN3O3S2 B2763972 3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE CAS No. 898440-95-4

3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B2763972
CAS No.: 898440-95-4
M. Wt: 377.41
InChI Key: FVMQEMGPOROUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a versatile compound with a unique structure that includes a thiazole ring, a benzamide group, and a fluorophenyl sulfonylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-aminothiazole, followed by coupling with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The fluorophenyl sulfonylamino group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing compound with anticancer properties.

    Ixabepilone: A thiazole-based molecule used in cancer treatment.

Uniqueness

3-(4-FLUOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE stands out due to its unique combination of a thiazole ring, a benzamide group, and a fluorophenyl sulfonylamino moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S2/c17-12-4-6-14(7-5-12)25(22,23)20-13-3-1-2-11(10-13)15(21)19-16-18-8-9-24-16/h1-10,20H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMQEMGPOROUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.